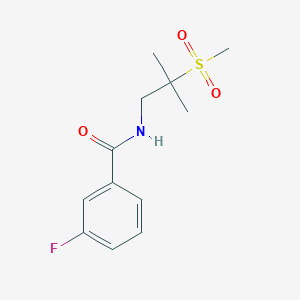
4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one, also known as DMQX, is a synthetic compound that has been widely used in scientific research to study the function of glutamate receptors in the brain. DMQX is a non-competitive antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
作用机制
4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one acts as a non-competitive antagonist of the AMPA receptor by binding to a specific site on the receptor and blocking the ion channel that is responsible for the influx of calcium ions into the postsynaptic neuron. This results in a decrease in the strength of synaptic transmission and a reduction in the excitability of the neuron.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one has a number of biochemical and physiological effects that have been extensively studied in vitro and in vivo. For example, 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents in hippocampal neurons, which is indicative of a decrease in the strength of synaptic transmission. 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one has also been shown to reduce the severity of seizures in animal models of epilepsy, suggesting a potential therapeutic role for this compound in the treatment of this disorder.
实验室实验的优点和局限性
One of the main advantages of 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one is its high selectivity for the AMPA receptor, which allows researchers to study the function of this receptor in isolation from other glutamate receptors. 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research involving 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used to probe the function of this receptor in greater detail. Another area of interest is the investigation of the role of AMPA receptors in the pathogenesis of various neurological and psychiatric disorders, including depression, anxiety, and addiction. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one in order to optimize its use in preclinical and clinical studies.
合成方法
4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one can be synthesized in several ways, but the most commonly used method involves the reaction of 2-amino-3-methylquinoxaline with ethyl acetoacetate in the presence of a strong base such as sodium hydride. The resulting product is then treated with acetic anhydride and pyridine to yield 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one in high purity.
科学研究应用
4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one has been used to study the mechanisms of synaptic plasticity, learning, and memory in the hippocampus and other brain regions. 4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one has also been used to investigate the involvement of AMPA receptors in the development of chronic pain, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-(3,4-dihydro-2H-pyran-6-carbonyl)-1-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16-11-6-2-3-7-12(11)17(10-14(16)18)15(19)13-8-4-5-9-20-13/h2-3,6-8H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAUECMKBCCJLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C2=CC=CC=C21)C(=O)C3=CCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B7584884.png)

![1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)
